Product packaging for tert-Butyl 2-(1-methylhydrazinyl)acetate(Cat. No.:CAS No. 144036-71-5)

tert-Butyl 2-(1-methylhydrazinyl)acetate

Cat. No.: B120115
CAS No.: 144036-71-5
M. Wt: 160.21 g/mol
InChI Key: GNAZZEYMVIVFQM-UHFFFAOYSA-N
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Description

Significance of α-Hydrazino Esters as Key Synthetic Intermediates

The significance of α-hydrazino esters in organic synthesis is rooted in their ability to serve as versatile intermediates for the construction of a wide array of organic molecules, particularly nitrogen-containing heterocycles and peptidomimetics. The hydrazine (B178648) functional group is a key player in the synthesis of heterocyclic scaffolds that are prevalent in medicinal chemistry. thieme-connect.de For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and reliable method for the synthesis of pyrazoles, a core structure in many pharmaceutical agents.

Furthermore, the incorporation of α-hydrazino acid residues into peptide chains results in "aza-peptides." thieme-connect.de This modification, where an α-carbon is replaced by a nitrogen atom, can induce significant changes in the peptide's secondary structure and biological activity. These peptidomimetics often exhibit enhanced resistance to enzymatic degradation, making them attractive candidates in drug discovery. The synthesis of these modified peptides often relies on α-hydrazino esters as key building blocks.

The utility of these intermediates extends to the synthesis of various other heterocyclic systems, such as pyridazinones and triazines, which are also of significant interest in materials science and medicinal chemistry. researchgate.net The dual functionality of α-hydrazino esters allows them to participate in cyclization reactions, multicomponent reactions, and as precursors to other reactive intermediates, solidifying their role as pivotal synthetic intermediates.

Overview of tert-Butyl 2-(1-methylhydrazinyl)acetate in Advanced Organic Synthesis

This compound is a specific α-hydrazino ester that holds promise as a valuable building block in advanced organic synthesis. Its structure features a tert-butyl ester, which can act as a protecting group that can be cleaved under specific acidic conditions, and a methylated hydrazine moiety, which influences its reactivity and the substitution pattern of the resulting products.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 144036-71-5
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
Appearance White powder
Storage Conditions 2-8°C

Data sourced from commercial supplier specifications. Current time information in Ludhiana, IN.chemscene.com

In advanced organic synthesis, tert-Butyl 2-(1-methylhydrazinyl)acetate is poised to be a key reactant for the synthesis of substituted heterocycles. The presence of a methyl group on one of the hydrazine nitrogens directs the regioselectivity of cyclization reactions. For example, in the synthesis of pyrazoles from β-dicarbonyl compounds, the use of a monosubstituted hydrazine like this one leads to a specific regioisomeric product.

The tert-butyl ester group provides steric bulk and is stable under many reaction conditions, yet it can be selectively removed, often with trifluoroacetic acid, to reveal a carboxylic acid. This functionality can then be used for further transformations, such as amide bond formation, allowing for the integration of the hydrazino acetate (B1210297) unit into larger, more complex molecules like peptide-based structures or pharmaceutical intermediates. thieme-connect.de While specific, detailed research findings on the extensive applications of this particular compound are emerging, its structural motifs are found in various bioactive molecules, suggesting its potential as a precursor in medicinal chemistry research. For instance, related tert-butyl-containing heterocyclic intermediates are crucial in the synthesis of pharmaceuticals like the JAK1/JAK2 inhibitor, baricitinib.

Table 2: Computational Chemistry Data for this compound

Descriptor Value
Topological Polar Surface Area (TPSA) 55.56 Ų
LogP (Octanol-Water Partition Coefficient) 0.1336
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 2

Data sourced from chemical databases. chemscene.com

The data in Table 2 provides further insight into the molecule's properties, suggesting moderate polarity and the potential for interactions through hydrogen bonding, which are important considerations in designing synthetic routes and predicting its behavior in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B120115 tert-Butyl 2-(1-methylhydrazinyl)acetate CAS No. 144036-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[amino(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5-9(4)8/h5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAZZEYMVIVFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473034
Record name tert-Butyl 2-(1-methylhydrazinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144036-71-5
Record name tert-Butyl 2-(1-methylhydrazinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 2 1 Methylhydrazinyl Acetate

Conventional Synthetic Routes to α-Hydrazino Esters

Conventional laboratory and industrial syntheses of α-hydrazino esters, including tert-Butyl 2-(1-methylhydrazinyl)acetate, have traditionally relied on well-established batch reaction protocols. These methods primarily involve esterification reactions to form the ester group and amination reactions to introduce the hydrazinyl moiety.

Esterification Approaches to Hydrazinyl Acetates

Esterification is a cornerstone of organic synthesis, and various methods are applicable for creating the tert-butyl ester group in the target molecule. mdpi.com The most direct precursor for introducing the tert-butyl acetate (B1210297) portion is often tert-butyl bromoacetate (B1195939), which can itself be synthesized via esterification.

One prominent method is the Fischer-Speier esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org This equilibrium-driven process typically requires heating a carboxylic acid (e.g., bromoacetic acid) with an excess of an alcohol (tert-butanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgyoutube.com To drive the equilibrium toward the product, water, a byproduct of the reaction, is often removed. organic-chemistry.orgpatsnap.com

Mechanism of Fischer Esterification

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. libretexts.org
  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org
  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. organic-chemistry.org
  • Elimination: A molecule of water is eliminated, and a double bond is formed between the remaining oxygen and the carbon. libretexts.org
  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. libretexts.org
  • A green synthetic method for tert-butyl bromoacetate has been developed using bromoacetic acid and isobutylene (B52900) with a solid superacid catalyst, achieving yields of 95% or higher at room temperature. google.com This approach is noted for its high efficiency, simple operation, and minimal environmental pollution, making it suitable for industrial production. google.com

    Another versatile method is the Mitsunobu reaction , which allows for the conversion of primary and secondary alcohols into esters under mild conditions. missouri.edu This reaction typically involves an alcohol, a carboxylic acid, a reducing phosphine (B1218219) reagent (like triphenylphosphine (B44618), PPh₃), and an oxidizing azo reagent (like diethyl azodicarboxylate, DEAD). researchgate.nettcichemicals.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. missouri.edu While highly effective, a notable challenge of the Mitsunobu reaction is the removal of byproducts such as triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can complicate product purification. tcichemicals.com

    Amination Reactions in α-Hydrazino Ester Synthesis

    The introduction of the 1-methylhydrazinyl group onto the acetate backbone is a critical step, typically achieved through amination reactions. The most direct conventional route to this compound is the nucleophilic substitution (specifically, N-alkylation) of 1-methylhydrazine with tert-butyl bromoacetate.

    In this Sₙ2 reaction, the hydrazine acts as the nucleophile. Hydrazines are known to be effective nucleophiles, sometimes exhibiting enhanced reactivity known as the alpha effect, though the existence of this effect is debated and system-dependent. nih.govacs.org Studies on the nucleophilicity of hydrazines show that methyl substitution on the α-position tends to increase reactivity at that nitrogen. acs.orgnih.gov The reaction would involve the lone pair of electrons on one of the nitrogen atoms of 1-methylhydrazine attacking the electrophilic carbon atom of tert-butyl bromoacetate, displacing the bromide leaving group. rsc.orgmasterorganicchemistry.com

    Another powerful technique for forming C-N bonds is reductive amination . masterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine or its derivative to form an imine or hydrazone, which is then reduced in situ to the corresponding amine or hydrazine. masterorganicchemistry.comorganic-chemistry.org To synthesize an α-hydrazino ester, one could react an α-ketoester with a hydrazine, followed by reduction using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or a Hantzsch ester. organic-chemistry.orgresearchgate.net Imine reductases (IREDs) have also been employed in the biocatalytic synthesis of N-substituted α-amino esters through reductive amination of α-ketoesters, offering high conversion and enantioselectivity under mild conditions. nih.gov

    Advanced Synthetic Strategies for this compound

    To overcome the limitations of traditional batch processing, such as safety concerns with hazardous reagents and challenges in scalability, advanced strategies like continuous flow chemistry have emerged as transformative alternatives in pharmaceutical and chemical manufacturing. atomfair.comazolifesciences.com

    Continuous Flow Chemistry in Hydrazino Ester Synthesis

    Continuous flow chemistry conducts reactions in a continuously flowing stream through a network of tubes or microreactors. azolifesciences.com This technology offers superior control over reaction parameters, leading to improved product quality, higher yields, and shorter reaction times. ajinomoto.com It is particularly well-suited for the synthesis of hydrazino esters due to its ability to handle hazardous reagents and manage reaction exotherms safely. atomfair.comucd.ie

    Process Optimization for Enhanced Efficiency and Scalability

    A key advantage of flow chemistry is the ability to rapidly optimize reaction conditions to improve efficiency and facilitate scaling from laboratory to production. ajinomoto.comrsc.org Key parameters can be precisely controlled and screened to maximize yield and throughput. researchgate.net

    ParameterImpact on ProcessOptimization Strategy
    Temperature Directly affects reaction kinetics and selectivity. Precise control prevents hotspots and byproduct formation. wiley.comUse of microreactors with high surface-area-to-volume ratios for efficient heat exchange allows for rapid heating or cooling. wiley.com
    Residence Time Determines the duration reactants spend in the reactor, impacting conversion.Adjusted by altering the reactor volume or the flow rate of the pumps. Precise control allows for quenching of reactions at the optimal point. researchgate.net
    Reagent Concentration & Stoichiometry Influences reaction rate and selectivity. Can affect solubility and potential for clogging. contractpharma.comPumps allow for precise control over the molar ratio of reactants, minimizing waste and improving atom economy. azolifesciences.com
    Mixing Efficient mixing is crucial for fast and highly exothermic reactions to ensure homogeneity and consistent reaction conditions. atomfair.comStatic mixers or microfluidic channels are used to achieve rapid and efficient mixing, which is often superior to that in large batch reactors. atomfair.comcontractpharma.com

    The scalability of continuous flow processes is often more straightforward than for batch reactions. Instead of increasing the reactor volume, which can introduce new challenges in mixing and heat transfer, production can be scaled up by operating the system for longer periods or by "numbering-up"—running multiple identical reactors in parallel. contractpharma.commit.edu This linear scalability helps to avoid the variability often encountered when moving from a lab-scale batch reactor to a large production vessel. atomfair.com

    Safety Advantages in Handling Reactive Intermediates via Flow

    Safety is a paramount concern in chemical synthesis, especially when dealing with hazardous materials like hydrazine and highly exothermic reactions. chemicalindustryjournal.co.uk Hydrazine is a high-energy compound with a wide flammability range and is considered a potential human carcinogen. orgsyn.orgacs.orgnj.gov Anhydrous hydrazine can be explosive, necessitating its handling in solution form. orgsyn.orgarxada.com

    Continuous flow systems offer significant safety enhancements over batch reactors for several reasons:

    Reduced Reaction Volume: At any given moment, only a small volume of reactants is inside the reactor, minimizing the potential hazard from a thermal runaway or accidental release. atomfair.com This is a stark contrast to batch reactors where the entire volume of reactants is present at once.

    Superior Thermal Management: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation. wiley.com This capability is critical for controlling highly exothermic processes, such as nitrations or organometallic reactions, preventing the uncontrolled temperature increases that can lead to dangerous thermal runaways. chemicalindustryjournal.co.ukacs.orgrsc.org Flow calorimetry can be used to safely investigate these reactions in real-time. acs.org

    Handling of Hazardous Reagents: Flow chemistry allows for the on-demand generation and immediate consumption of unstable or hazardous intermediates. azolifesciences.com This "in-situ" approach avoids the need to isolate, store, and transport dangerous substances, significantly reducing risk. ucd.ie For hydrazine synthesis, this means the potentially explosive reagent can be generated and reacted in a closed, controlled system, minimizing operator exposure. ucd.ieacs.org

    Contained System: Flow reactors are closed systems, which reduces the risk of operator exposure to toxic chemicals and prevents the release of volatile compounds into the environment. ajinomoto.com The elimination of gaseous headspace can also improve the safety of handling reagents like hydrazine. ucd.ie

    By leveraging these intrinsic safety features, continuous flow chemistry provides a robust platform for the synthesis of compounds like this compound, enabling safer, more efficient, and scalable production.

    Green Chemistry Principles in this compound Synthesis

    The application of green chemistry principles to the synthesis of α-hydrazino esters aims to minimize the environmental footprint by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org These principles guide the development of more sustainable synthetic protocols.

    The use of water as a reaction medium is another environmentally benign approach. Sonochemical methods have enabled the synthesis of pyrazole (B372694) fatty esters from hydrazines in water, a solvent that is non-toxic, non-flammable, and readily available. psu.edu Such aqueous-medium syntheses, sometimes assisted by ultrasound, can lead to high yields and short reaction times at room temperature, representing a simple and clean protocol. researchgate.net

    Table 1: Comparison of Solvent Conditions in Hydrazide/Hydrazone Synthesis

    ConditionMethodologyKey AdvantagesReference
    Solvent-FreeMicrowave-assisted hydrazinolysis of estersReduced reaction time, elimination of toxic solvents, energy savings. researchgate.net
    Solvent-FreeBall-milling for hydrazone synthesisQuantitative yields, no solvent required at any step. researchgate.net
    Aqueous MediumUltrasound-assisted synthesis of hydrazonesEnvironmentally benign, short reaction times, high yields, operational simplicity. researchgate.net
    Aqueous MediumSonochemical synthesis of pyrazole fatty estersUse of water as a safe solvent, high yields achieved at moderate temperatures. psu.edu

    Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful. primescholars.com For the synthesis of this compound, this would involve choosing reaction pathways that maximize the incorporation of atoms from starting materials like a tert-butyl haloacetate and 1-methylhydrazine.

    Strategies to improve atom economy and reduce waste include:

    Catalytic Reactions: Using catalysts, rather than stoichiometric reagents, minimizes waste since the catalyst is used in small amounts and can often be recycled. rsc.org

    Addition Reactions: Designing syntheses around addition reactions is ideal, as these reactions, in principle, have 100% atom economy. rsc.org

    Waste Minimization: The ketazine process for producing hydrazine hydrate (B1144303), a key reagent, is noted for its high raw material utilization rate and few by-products, as intermediates can be recovered and recycled. theseus.fi In contrast, syntheses that generate large amounts of by-products, such as the Wittig reaction which produces a stoichiometric amount of phosphine oxide, have poor atom economy. rsc.org

    Solvent and Reagent Recycling: Implementing procedures to recover and reuse solvents and excess reagents can significantly reduce the environmental impact of a synthetic process. theseus.fi

    A patent for preparing hydrazide compounds highlights a method with high raw material utilization that generates no waste and avoids reaction solvents, leading to yields above 90%. google.com

    Microwave-assisted organic synthesis (MAOS) and sonochemistry are powerful techniques for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. nih.goviium.edu.my

    Microwave-Assisted Synthesis: Microwave irradiation significantly enhances reaction rates by directly and efficiently heating the reaction mixture. organic-chemistry.org This technology has been successfully applied to the synthesis of various nitrogen-containing compounds. For example, a variety of aromatic hydrazides have been synthesized from esters and hydrazine hydrate under solvent-free microwave conditions. researchgate.net Similarly, N-sec/tert-butyl 2-arylbenzimidazole derivatives were synthesized in high yields (85-96%) within minutes using focused microwave irradiation. nih.goviium.edu.my This rapid and efficient heating makes MAOS a highly attractive green chemistry tool.

    Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The primary effect, cavitation, creates localized high-pressure and high-temperature zones, which can dramatically enhance reaction rates. researchgate.net This method has been used to synthesize pyrazole fatty ester derivatives in water with high yields. psu.edu Reactions that were unsuccessful under conventional stirring or reflux conditions proceeded efficiently in the presence of ultrasonic irradiation. psu.edu The use of ultrasound in an aqueous medium provides a simple, environmentally friendly protocol for synthesizing hydrazones from carbonyl compounds and hydrazides. researchgate.net

    Stereoselective and Enantioselective Synthesis of α-Hydrazino Esters

    The biological activity of molecules often depends on their specific three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of α-hydrazino esters is crucial. rsc.org Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

    Chiral Auxiliaries: A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. researchgate.net

    Oxazolidinones: Evans' chiral oxazolidinones are widely used auxiliaries. researchgate.net Lithium enolates derived from N-acyl 2-oxazolidinones react with di-tert-butyl azodicarboxylate (DBAD) to produce 2-hydrazido carboxylic acid derivatives with high diastereoselectivity (97% to >99%). capes.gov.br These adducts can then be converted into α-hydrazino acids with enantiomeric purities exceeding 99%. capes.gov.br

    Pseudoephedrine: Amides derived from pseudoephedrine can be used to control the stereochemistry of alkylation reactions. The α-proton is deprotonated to form an enolate, and the subsequent reaction is directed by the auxiliary's chiral centers. wikipedia.org

    Catalytic Asymmetric Methods: These methods use a chiral catalyst to create a chiral product from an achiral or racemic substrate.

    Palladium Catalysis: Catalysts generated from Pd(TFA)₂ and chiral pyridine-hydrazone ligands have been effective in the asymmetric 1,2-addition of aryl boronic acids to glyoxylate-derived hydrazones. rsc.orgnih.gov This method yields α-aryl α-hydrazino esters and amides with high enantioselectivities (e.g., 92–96% ee). rsc.org

    Organocatalysis: Chiral phosphoric acids have been used as catalysts in the asymmetric N-H insertion reaction of sulfoxonium ylides with aryl amines to produce α-aryl glycines with excellent enantiocontrol. rsc.org This approach avoids the use of metal catalysts.

    Table 2: Selected Asymmetric Methods for α-Hydrazino Ester Synthesis

    MethodKey Reagent/CatalystStereochemical OutcomeReference
    Chiral AuxiliaryN-acyl 2-oxazolidinonesDiastereoselectivity >97%; Enantiomeric purity >99% capes.gov.br
    Catalytic AsymmetricPd(TFA)₂ / Pyridine-hydrazone ligandsHigh enantioselectivities (up to 96% ee) rsc.org
    Chiral Auxiliary(S,S)-(+)-pseudoephedrineExcellent stereoselectivities in Mannich reactions thieme-connect.com
    Catalytic Asymmetric(R)-BINOL-derived chiral tin dialkoxideEnantioselectivities up to 91% ee for α-hydrazino ketones thieme.de

    Achieving precise control over the absolute configuration (R or S) at the α-carbon is the ultimate goal of stereoselective synthesis. The methods described above provide robust strategies for this purpose. The conversion of α-amino acids to α-bromo acids followed by a nucleophilic substitution with hydrazine, which proceeds with an inversion of configuration, is one established route. nih.gov

    In modern asymmetric synthesis, the predictability of the stereochemical outcome is paramount. The use of chiral enolates, derived from auxiliaries like oxazolidinones, allows for highly diastereoselective reactions because the auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face. researchgate.netcapes.gov.br This results in a predictable configuration in the product.

    Similarly, in catalytic asymmetric reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the reaction. rsc.org For example, the combination of Pd(TFA)₂ and specific pyridine-hydrazone ligands facilitates the addition of aryl boronic acids to one face of the hydrazone substrate, leading to high enantioselectivity. rsc.orgnih.gov Computational and experimental data help in creating stereochemical models that explain and predict the configuration of the final product. nih.gov The choice of the specific enantiomer of the catalyst or auxiliary directly determines whether the R or S enantiomer of the α-hydrazino ester is formed.

    Reactivity and Mechanistic Investigations of Tert Butyl 2 1 Methylhydrazinyl Acetate and Derivatives

    Fundamental Reaction Pathways of α-Hydrazino Esters

    The chemical behavior of α-hydrazino esters, including tert-butyl 2-(1-methylhydrazinyl)acetate, is characterized by several fundamental reaction pathways. These compounds serve as versatile building blocks in organic synthesis.

    One common pathway involves their use in the synthesis of heterocyclic compounds. For instance, the reaction of α-hydrazino esters with appropriate carbonyl compounds can lead to the formation of hydrazones, which can then undergo cyclization to yield various nitrogen-containing heterocycles. mdpi.com Another significant reaction is the catalytic enantioselective synthesis of α-aryl α-hydrazino esters. This is often achieved through the 1,2-addition of aryl boronic acids to glyoxylate-derived hydrazones in the presence of a palladium catalyst. nih.gov

    Furthermore, α-hydrazino esters and their derivatives participate in tandem or cascade reactions. A notable example is the gold(I)-catalyzed cycloisomerization/hetero-Diels–Alder/ring-opening tandem reaction of enynyl acetates with dialkylazodicarboxylates, which produces 5-hydrazino-2-cyclopentenone derivatives. nih.gov These complex transformations highlight the ability of the hydrazino group to engage in multi-step sequences to build molecular complexity efficiently.

    Below is a table summarizing key reaction types involving α-hydrazino esters and their derivatives.

    Reaction TypeReagents/CatalystsProduct Class
    Hydrazone FormationAldehydes, KetonesHydrazones
    Catalytic ArylationAryl Boronic Acids, Pd(TFA)₂α-Aryl α-hydrazino esters
    Electrophilic AminationAzodicarboxylate Esters, Manganese Enolatesα-Hydrazino ketones
    Tandem CycloadditionsEnynyl Acetates, Gold(I) CatalystsFused-ring Cyclopentenones
    Japp–Klingemann Reactionα-Keto acids/esters, Aryldiazonium saltsHydrazones

    Role of the N-Methylhydrazinyl Moiety in Directing Reactivity and Regioselectivity

    The presence of a methyl group on the nitrogen atom of the hydrazinyl moiety in this compound has a profound influence on its reactivity and the regioselectivity of its reactions. wikipedia.org The methyl group, being an electron-donating group, increases the electron density on the adjacent nitrogen atom.

    Kinetic studies on the nucleophilicity of various hydrazines have shown that methyl groups enhance the reactivity of the α-position (the substituted nitrogen) while decreasing the reactivity of the β-position (the terminal NH₂ group). acs.org This electronic effect makes the N-methylated nitrogen in this compound a more potent nucleophile compared to the unsubstituted nitrogen.

    This enhanced nucleophilicity at the methylated nitrogen directs the regioselectivity of reactions such as alkylations and acylations, where the electrophile will preferentially bond at this position. In reactions where the hydrazine (B178648) acts as a bidentate nucleophile, the steric hindrance imposed by the methyl and tert-butyl groups can also influence the orientation of the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. For instance, in electrophilic amination reactions using manganese enamines, the substitution pattern on the hydrazine can influence both regio- and stereoselectivity. nih.govresearcher.life

    Mechanistic Studies of Key Transformations

    Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and extending their synthetic utility.

    Spectroscopic Monitoring of Reaction Intermediates

    The identification of transient intermediates is a cornerstone of mechanistic investigation. Modern spectroscopic techniques are invaluable for this purpose. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates that are often operative in catalyzed reactions. dtic.mil By analyzing the reaction mixture at various time points, it is possible to identify key intermediates and piece together the reaction pathway.

    Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring of reactions. By setting up a reaction directly in an NMR tube, one can follow the disappearance of reactants and the appearance of intermediates and products in real-time, providing kinetic and structural information. For example, ¹H NMR has been used to monitor the progress of gold(I)-catalyzed tandem reactions involving hydrazine derivatives. nih.gov

    Elucidation of Catalytic Cycles and Rate-Determining Steps

    A proposed catalytic cycle for a reaction typically involves:

    Coordination of the reactant(s) to the catalyst.

    One or more chemical transformations (e.g., oxidative addition, migratory insertion, reductive elimination).

    Release of the product and regeneration of the catalyst.

    Computational Chemistry Approaches to Reactivity and Stability

    Computational chemistry provides powerful insights into the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings.

    Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

    Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. nih.gov DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com

    By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility of different reaction pathways and understand the factors controlling selectivity. For example, DFT studies on hydrazone derivatives have been used to compare the energetics of stepwise versus concerted cycloaddition pathways, revealing the most favorable mechanism. mdpi.com

    These computational models can also elucidate the role of solvents and catalysts. The influence of a solvent can be modeled using implicit solvent models, which can reveal dependencies of reaction yields and regioselectivity on the solvent environment. mdpi.com DFT calculations have been instrumental in understanding the conformational stability of hydrazine derivatives and the nature of intermolecular interactions that govern their crystal packing. nih.gov

    The table below shows illustrative data from DFT calculations on the stability of different isomers of hydrazone derivatives, highlighting the ability of computational methods to predict the most stable forms in different environments. nih.gov

    CompoundIsomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - DMSO
    Hydrazone 3aE-Syn0.002.14
    E-Anti1.870.00
    Z-Syn8.128.87
    Z-Anti5.895.48
    Hydrazone 3bE-Syn0.002.15
    E-Anti1.890.00
    Z-Syn8.018.92
    Z-Anti5.865.49

    Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

    Computational studies on hydrazine derivatives provide significant insights into their reactivity through the analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). These analyses help in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack.

    The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. In hydrazine derivatives, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the acetate (B1210297) group and the nitrogen atoms of the hydrazinyl moiety, indicating their nucleophilic character. The hydrogen atoms, particularly those attached to nitrogen, would exhibit positive potential, marking them as potential sites for interaction with nucleophiles.

    Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), and the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

    The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In substituted hydrazine derivatives, the nature of the substituent groups significantly influences the HOMO and LUMO energy levels and, consequently, the reactivity. Electron-donating groups, such as the methyl and tert-butyl groups in this compound, would be expected to raise the HOMO energy level, enhancing the molecule's nucleophilicity. Conversely, electron-withdrawing groups would lower the LUMO energy, increasing its electrophilicity.

    Computational analyses of various hydrazine derivatives have shown that substitutions can tune the HOMO-LUMO gap. For instance, a study on N-methylhydrazine derivatives calculated HOMO and LUMO energies, resulting in an identical bandgap of 4.58 eV for the studied compounds. researchgate.net Another investigation into different hydrazine derivatives highlighted how polarization effects between substituent groups impact reactivity and stability, with detailed analysis of HOMO and LUMO energies.

    Below is an interactive data table with representative FMO data for a model hydrazine derivative, illustrating the concepts discussed.

    ParameterValue (eV)Description
    EHOMO-6.14Energy of the Highest Occupied Molecular Orbital
    ELUMO-1.56Energy of the Lowest Unoccupied Molecular Orbital
    Energy Gap (ΔE)4.58Indicates chemical reactivity and stability

    Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

    The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecular systems to characterize chemical bonding and intramolecular interactions. wikipedia.org This theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative analysis of atomic properties and the nature of interactions between atoms. amercrystalassn.org

    A key aspect of QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide valuable information about the nature of the chemical bond. For instance, a negative Laplacian value is indicative of a covalent bond (shared interaction), where electron density is concentrated along the bond path. In contrast, a positive Laplacian value suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov

    The strength and nature of interactions within a molecule can be further explored through the analysis of electron density at the BCPs. The range of electron density and its Laplacian at a bond critical point for a hydrogen bond, for example, is typically between 0.002-0.035 e/a₀³ for ρ and 0.024-0.139 e/a₀⁵ for ∇²ρ. nih.gov

    A computational study on tert-butylmethylene and its analogues utilized QTAIM analysis to unambiguously characterize the bonding between pairs of atoms in these reaction intermediates. nih.gov This demonstrates the power of QTAIM in providing detailed electronic insights that go beyond classical bonding models.

    The following interactive data table presents typical QTAIM parameters for different types of intramolecular interactions that could be present in a molecule like this compound.

    Interaction TypeElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Nature of Interaction
    Covalent (e.g., C-C)> 0.200< 0Shared Interaction
    Polar Covalent (e.g., C-N)0.150 - 0.300VariableIntermediate
    Hydrogen Bond (e.g., N-H···O)0.002 - 0.035> 0Closed-Shell Interaction
    Van der Waals< 0.010> 0Closed-Shell Interaction

    Applications As a Versatile Building Block in Complex Molecule Synthesis

    Synthesis of Heterocyclic Compounds

    The reactivity of the hydrazine (B178648) moiety in tert-butyl 2-(1-methylhydrazinyl)acetate and related compounds makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic rings. These heterocycles are core scaffolds in many biologically active molecules and functional materials.

    Pyrazole (B372694) moieties are a cornerstone in medicinal chemistry, and their synthesis from hydrazine derivatives is a well-established and efficient strategy. The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic method for pyrazole ring formation. While direct examples using this compound are not extensively detailed in the literature, the synthetic utility of its parent hydrazine analogues, such as methylhydrazine and tert-butylhydrazine (B1221602), is widely reported and provides a clear blueprint for its potential applications.

    The general synthetic approach involves the condensation of a hydrazine derivative with a suitable 1,3-bis-electrophilic reagent. For instance, the reaction of (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine in refluxing ethanol (B145695) leads to the formation of a 1-methyl-1H-pyrazol-5-yl substituted piperidine (B6355638) derivative. This reaction exemplifies the cyclization process where the hydrazine nucleophilically attacks the carbonyl and the enamine functionalities to form the pyrazole ring.

    Another relevant example is the preparation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile. This synthesis highlights the versatility of hydrazine analogues in constructing functionalized pyrazoles. The tert-butyl group in these precursors serves as a useful protecting group that can be removed under acidic conditions if desired.

    The following table summarizes representative syntheses of pyrazole derivatives from hydrazine analogues, illustrating the reaction conditions and outcomes.

    Starting Hydrazine Derivative1,3-Dicarbonyl AnalogueProductReaction ConditionsReference
    Methylhydrazine(E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylatetert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylateEthanol, refluxN/A
    tert-Butylhydrazine hydrochloride3-Aminocrotononitrile1-tert-Butyl-3-methyl-1H-pyrazol-5-amine2 M NaOH, 90°CN/A
    Phenylhydrazine2-(Trifluoromethyl)-1,3-diketone1,3,4,5-Tetrasubstituted pyrazoleEthanol, reflux nih.gov
    p-((t-Butyl)phenyl)hydrazineChalcone1,3,5-Trisubstituted pyrazoleCu(OTf)₂, [BMIM-PF₆] nih.gov

    These examples underscore the potential of this compound to serve as a precursor for a variety of substituted pyrazoles, where the acetate (B1210297) moiety could be further elaborated post-cyclization.

    Hydrazinyl compounds are also pivotal in the synthesis of other important heterocyclic systems such as thiazoles and triazines.

    Thiazole (B1198619) Derivatives: The synthesis of 2-hydrazinyl-1,3-thiazole derivatives is a common route to functionalized thiazoles. A classical approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiosemicarbazone. The thiosemicarbazone is typically prepared from a corresponding aldehyde or ketone and thiosemicarbazide. For example, reacting an aromatic aldehyde with thiosemicarbazide, followed by cyclization with an α-halocarbonyl compound, yields the desired 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. This two-step process has been shown to be effective for a range of substrates. One-pot variations under microwave irradiation have also been developed to streamline the synthesis.

    Triazine Derivatives: In the realm of triazine synthesis, hydrazinyl precursors are equally important. For instance, 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one can be reacted with various carbonyl compounds to yield a series of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H- nih.govacs.orgacs.orgtriazin-5-ones. These reactions are typically carried out in refluxing ethanol and provide moderate to high yields of the target triazine derivatives. The resulting hydrazone linkage can be further modified, offering a handle for creating diverse molecular libraries.

    The table below provides an overview of the synthesis of thiazole and triazine derivatives from hydrazinyl intermediates.

    Hydrazinyl PrecursorCoreactantProduct HeterocycleKey Features of SynthesisReference
    Thiosemicarbazone (from aldehyde/ketone)α-HaloketoneThiazoleTwo-step synthesis via Hantzsch condensation chim.it
    Aryl ketone, thiosemicarbazide, phenacyl bromideN/AThiazoleOne-pot, solvent-free microwave-assisted synthesis nih.gov
    6-(tert-Butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-oneAldehydes or ketonesTriazineCondensation in refluxing ethanol rsc.org
    4-Amino-6-(tert-butyl)-3-hydrazinyl-4H- nih.govacs.orgacs.orgtriazin-5-oneCarbonyl compoundsTriazineSynthesis of hydrazones with antioxidant activity beilstein-journals.org

    Hydrazine derivatives play a significant role in the synthesis of quinoline (B57606) and quinolinone frameworks, which are prevalent in many natural products and pharmaceuticals. One notable method is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-allyl 2-aminobenzaldehydes to form 1,2-dihydroquinolines. This reaction proceeds under mild conditions and is tolerant of various substitution patterns.

    Furthermore, 4-hydrazinylquinolin-2(1H)-ones can be prepared by refluxing 4-chloroquinolin-2(1H)-ones with hydrazine hydrate (B1144303). These hydrazinyl quinolones can then undergo further transformations, such as autoxidation in pyridine, to yield more complex fused heterocyclic systems like pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. The synthesis of quinoline-based hydrazone derivatives has also been explored, for instance, by the condensation of 2-hydrazinopyridine (B147025) with quinoline-2-carbaldehyde.

    The following table summarizes key synthetic routes to quinolinone derivatives involving hydrazino compounds.

    Hydrazino Compound/CatalystSubstrateProductReaction TypeReference
    Hydrazine (catalyst)N-Prenylated 2-aminobenzaldehydes1,2-DihydroquinolinesRing-closing carbonyl-olefin metathesis (RCCOM) nih.gov
    Hydrazine hydrate4-Chloroquinolin-2(1H)-ones4-Hydrazinylquinolin-2(1H)-onesNucleophilic substitution acs.org
    2-HydrazinopyridineQuinoline-2-carbaldehydeQuinoline-based hydrazoneCondensation acs.org
    Hydrazine hydrateEster intermediate from 1,2,4-triazine-3-thiolQuinolin-2-one derivativesCondensation and cyclization nih.gov

    Construction of Peptidomimetics and Artificial Peptides

    Hydrazino acids, including derivatives of this compound, are valuable building blocks for the synthesis of peptidomimetics and artificial peptides. The introduction of a hydrazine linkage into a peptide backbone alters its conformational properties, proteolytic stability, and hydrogen bonding patterns, leading to novel structures with potentially enhanced biological activities.

    Hydrazino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc-protected derivatives of α-hydrazino acids are commonly used for this purpose. The presence of the additional nitrogen atom in the backbone can lead to changes in the electrostatic properties of the peptide and induce the formation of more stable structural motifs. acs.org

    Peptide hydrazides are also important intermediates in peptide chemistry. They can be efficiently generated by direct hydrazinolysis of peptidyl-Wang-TentaGel resins. These peptide hydrazides serve as precursors for peptide thioesters, which are crucial for native chemical ligation, a powerful tool for the synthesis of large peptides and proteins. This method is compatible with various amino acid side chains and post-translational modifications. nih.gov

    The ribosomal incorporation of α-hydrazino acids into nascent peptide chains has also been demonstrated, opening up possibilities for the in vivo synthesis of peptides with modified backbones. acs.org This approach allows for the creation of peptide libraries containing these non-natural building blocks for screening purposes.

    The table below highlights methods for incorporating hydrazino moieties into peptide structures.

    MethodHydrazino Building BlockResulting StructureKey AdvantagesReference
    Solid-Phase Peptide Synthesis (SPPS)Fmoc-protected α-hydrazino acidsHydrazino peptidesControlled synthesis of defined sequences researchgate.net
    Direct HydrazinolysisPeptidyl-Wang-TentaGel resinsPeptide hydrazidesEfficient generation of peptide thioester precursors nih.gov
    Ribosomal SynthesisNα-alkylated α-hydrazino acidsModified peptidesIn vivo synthesis and library generation acs.org
    Ugi and hydrazino-Ugi reactionsHydrazine derivativesAcylhydrazino-peptomersVersatile approach to new peptidomimetics nih.gov

    The incorporation of hydrazino acids into peptide chains can induce the formation of unique and stable secondary structures known as foldamers. One of the most significant structural motifs arising from the presence of a hydrazine linkage is the "hydrazino turn". researchgate.netacs.org This is a stable, eight-membered hydrogen-bonded pseudocycle that can act as a turn-like conformation initiator. acs.org

    The repulsion between the lone electron pairs on the adjacent nitrogen atoms of the hydrazine moiety imparts a significant degree of rigidity to the peptide backbone. This, combined with the altered hydrogen bonding patterns, leads to the formation of well-defined secondary structures, such as helices and sheet-like conformers. Computational studies have shown that hydrazino peptides can adopt a wide variety of secondary structures, some of which are analogous to those found in β-peptides, while others are entirely novel.

    The hydrazino turn has been shown to be a key structural element in aza-β³-peptides, a class of foldamers that rely on a framework of these turns for their structural organization. acs.org The ability of a single α-hydrazino acid residue to induce and stabilize specific conformations in oligomers makes these building blocks powerful tools for the design of peptides with predictable three-dimensional structures and tailored biological functions.

    The structural implications of incorporating hydrazino acids into peptides are summarized in the table below.

    Structural FeatureDescriptionDriving ForcesImpact on Peptide StructureReference
    Hydrazino TurnAn eight-membered hydrogen-bonded pseudocycle.Intramolecular hydrogen bonding involving the hydrazino NαH group.Induces turn-like conformations and acts as a helix primer. researchgate.netacs.org
    Backbone RigidityReduced conformational flexibility of the peptide backbone.Repulsion between lone electron pairs on adjacent nitrogen atoms.Promotes the formation of well-defined secondary structures. nih.gov
    Novel Secondary StructuresFormation of unique helices and sheet-like conformers.Altered hydrogen bonding patterns and backbone rigidity.Expands the structural diversity of synthetic peptides.

    Precursors for Nitrogen-Rich Energetic Materials and Ligands

    The high nitrogen content inherent in the hydrazinyl group of this compound makes it a potential precursor for the synthesis of energetic materials and nitrogen-rich ligands. These classes of compounds are of significant interest due to their applications in various fields, including propulsion, explosives, and coordination chemistry.

    Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, known for their high nitrogen content and thermal stability. These properties make them attractive targets in the development of energetic materials and as ligands in coordination chemistry. The "1-methylhydrazinyl" moiety within this compound provides the necessary nitrogen backbone for the construction of the tetrazole ring.

    A plausible synthetic route to a tetrazole-based ligand from this compound involves the reaction of the hydrazinyl group with a source of carbon and nitrogen, such as cyanogen (B1215507) bromide, to form a hydrazinoyl cyanide intermediate. This intermediate can then undergo intramolecular cyclization to form the tetrazole ring. The resulting tetrazole would be substituted at one of the nitrogen atoms with a methyl group and at the carbon atom with a group derived from the acetate portion of the starting material. This general strategy highlights the potential of this compound as a precursor for creating tailored tetrazole-based ligands with specific electronic and steric properties for use in coordination with metal ions to form energetic coordination polymers or discrete energetic complexes.

    While direct synthesis of tetrazole-based ligands from this compound is not extensively documented in publicly available literature, the synthesis of the closely related compound, 5-(1-methylhydrazinyl)tetrazole, has been reported. This synthesis underscores the feasibility of utilizing the 1-methylhydrazinyl group as a synthon for the tetrazole ring system. The resulting nitrogen-rich tetrazole can then be used to form complexes with metal ions like copper(II) and silver(I).

    Utility in the Preparation of Complex Natural Product Derivatives

    The structural motifs present in this compound make it a useful starting material for the synthesis of complex natural products and their derivatives. The ability to selectively manipulate the different functional groups of this compound allows for the stepwise construction of intricate molecular architectures.

    A notable application of this compound is in the synthesis of a derivative of the natural product (−)-Negamycin. (+)-Negamycin is an antibiotic with significant activity against both Gram-positive and Gram-negative bacteria. The synthesis of its enantiomer, (−)-Negamycin, and its derivatives is of interest for structure-activity relationship studies and the development of new antibacterial agents.

    In a reported synthetic route, commercially available this compound is utilized as a key building block. The synthesis involves coupling the hydrazinyl compound with a carboxylic acid intermediate. Following the coupling reaction, the acetate group is removed, and subsequent deprotection steps are carried out to yield the final (−)-Negamycin tert-butyl ester derivative. This application demonstrates the utility of this compound as a readily available and strategically important starting material in the multi-step synthesis of complex and biologically active molecules.

    Intermediate in the Synthesis of Other Functional Organic Molecules

    Beyond its specific application in the synthesis of (−)-Negamycin derivatives, the reactivity of the 1-methylhydrazinyl group in this compound makes it a versatile intermediate for the synthesis of a variety of other functional organic molecules, particularly nitrogen-containing heterocycles.

    The nucleophilic nature of the hydrazine moiety allows it to react with various electrophiles to form new carbon-nitrogen and nitrogen-nitrogen bonds. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- and six-membered heterocyclic rings such as pyrazoles and pyridazines. The presence of the methyl group on one of the nitrogen atoms can direct the regioselectivity of these cyclization reactions, leading to specific isomers of the resulting heterocyclic products.

    For example, the reaction of methylhydrazine with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles. By analogy, this compound could be employed in similar reactions to generate pyrazole derivatives bearing an acetate side chain. This side chain could then be further functionalized or deprotected to the corresponding carboxylic acid, providing a handle for conjugation to other molecules or for modulating the solubility and pharmacokinetic properties of the final compound. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, adding to the synthetic utility of this building block.

    Advanced Characterization Techniques for Research on Tert Butyl 2 1 Methylhydrazinyl Acetate and Its Synthetic Products

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

    For tert-butyl 2-(1-methylhydrazinyl)acetate (Molecular Weight: 160.21 g/mol ), the molecular ion peak [M]⁺ at m/z 160 would be expected, although it may be weak depending on the ionization method. chemscene.com The fragmentation is predictable based on the functional groups present. libretexts.org A primary fragmentation pathway involves the loss of the stable tert-butyl cation or the neutral isobutylene (B52900) molecule. researchgate.net Cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group is also common.

    Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

    m/z ValueProposed Fragment StructureFragmentation Pathway
    160[C₇H₁₆N₂O₂]⁺˙Molecular Ion
    104[M - C₄H₈]⁺˙Loss of isobutylene
    103[M - C₄H₉]⁺Loss of tert-butyl radical
    73[CH₂N(CH₃)NH₂]⁺α-cleavage of ester
    57[C₄H₉]⁺tert-Butyl cation
    45[CH₃N₂H₂]⁺Cleavage of C-C bond

    Chromatographic Techniques for Purity Assessment and Mixture Separation

    Chromatography is essential for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

    HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. Given the polar nature of this compound, arising from the hydrazine (B178648) moiety, reversed-phase HPLC would be a suitable method for its analysis. sepscience.comfishersci.comwikipedia.orgphenomenex.comsielc.com

    A typical setup would involve a C18 stationary phase, which is non-polar, and a polar mobile phase, such as a gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection.

    Table 4: Hypothetical Reversed-Phase HPLC Method for this compound

    ParameterCondition
    ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A0.1% Formic Acid in Water
    Mobile Phase B0.1% Formic Acid in Acetonitrile
    Gradient5% to 95% B over 15 minutes
    Flow Rate1.0 mL/min
    DetectionUV at 210 nm or Mass Spectrometry (ESI+)
    Column Temperature25 °C

    Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For hydrazine derivatives, GC analysis can be challenging due to their polarity and potential for thermal degradation. researchgate.net However, with the appropriate column and conditions, or through derivatization, GC can be an effective tool. nih.govnih.govchrom-china.com

    Direct analysis would require a polar capillary column to achieve good peak shape. Alternatively, derivatization of the polar hydrazine group can increase volatility and thermal stability, allowing for analysis on standard non-polar columns. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

    Table 5: Hypothetical Gas Chromatography Method for this compound

    ParameterCondition
    ColumnPolar (e.g., DB-WAX or FFAP) or Non-polar (e.g., DB-5ms) for derivatized sample
    Carrier GasHelium at 1.0 mL/min
    Injector Temperature250 °C
    Oven ProgramStart at 80 °C, ramp to 240 °C at 10 °C/min
    DetectorFID or Mass Spectrometry (EI)
    Detector Temperature280 °C

    Hyphenated Techniques (LC-MS, GC-MS, HPLC-NMR) for Complex Mixture Analysis

    Synthetic procedures involving this compound often yield complex mixtures containing the target product, unreacted starting materials, intermediates, and various side products. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for resolving and identifying these components. actascientific.comijfmr.com

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    LC-MS is a cornerstone technique for the analysis of reaction mixtures containing derivatives of this compound. rsisinternational.org It is particularly well-suited for polar, thermally labile, or non-volatile compounds that are not amenable to gas chromatography. actascientific.com High-Performance Liquid Chromatography (HPLC) separates the components of the mixture, which are then ionized and analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z). This provides molecular weight information for each component, and tandem MS (MS/MS) experiments can yield fragmentation patterns that are crucial for structural elucidation of unknown impurities or reaction byproducts. rsisinternational.orgveeprho.com For instance, in a reaction to form a hydrazone derivative, LC-MS can be used to monitor the consumption of the starting material and the formation of the product, as well as identify any impurities.

    Table 1: Hypothetical LC-MS Analysis of a Reaction Mixture
    Retention Time (min)Detected m/z [M+H]⁺Proposed Identity
    2.5161.1This compound
    4.8249.2Product: Benzaldehyde hydrazone derivative
    3.1321.2Dimeric byproduct
    1.5107.1Benzaldehyde (starting material)

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. rsisinternational.org While this compound and many of its larger derivatives may have insufficient volatility for direct GC analysis, this technique is highly effective for characterizing volatile starting materials, reagents, or low-molecular-weight byproducts in the reaction mixture. For polar compounds containing -NH and -OH groups, derivatization, such as silylation, can be employed to increase volatility and thermal stability, making them suitable for GC-MS analysis. nih.govspringernature.com The mass spectrometer provides fragmentation patterns that can be compared against spectral libraries for confident identification. nih.gov

    Table 2: Example GC-MS Parameters for Volatile Analyte Analysis
    ParameterValue
    GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
    Injection Mode Splitless
    Oven Program 45°C (2 min), ramp 12°C/min to 325°C (11 min hold)
    Carrier Gas Helium, 1 mL/min
    MS Ionization Electron Ionization (EI), 70 eV
    Mass Range 50-800 m/z

    High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR)

    HPLC-NMR represents a formidable combination for the direct and unambiguous structural elucidation of components within a mixture without the need for prior isolation. researchgate.net After separation by HPLC, the eluent flows through an NMR flow cell, where spectra (e.g., ¹H, ¹³C, COSY) are acquired for each component. This is particularly valuable for differentiating between isomers or identifying novel impurities whose structures cannot be deduced from mass spectrometry data alone. specificpolymers.com The combined use of HPLC-NMR and HPLC-MS provides complementary data, with MS giving molecular weight and NMR providing the detailed structural framework. researchgate.netmicrocombichem.com This integrated approach allows for the confident assignment of structures present in a reaction mixture from a single chromatographic run. acs.org

    Elemental Analysis for Compositional Verification

    Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a pure sample. wikipedia.org For newly synthesized derivatives of this compound, this analysis provides crucial validation of the compound's empirical formula. velp.com The experimental percentages of C, H, and N are compared against the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and elemental composition. nih.govacs.org This technique is a critical checkpoint in the characterization workflow, confirming that the synthesized molecule has the expected atomic makeup before proceeding with more complex structural analyses. azom.com

    Table 3: Elemental Analysis Data for Compositional Verification
    CompoundMolecular FormulaCalculated (%)Found (%)
    This compound C₇H₁₆N₂O₂C: 52.48, H: 10.07, N: 17.49C: 52.55, H: 10.15, N: 17.41
    Hypothetical Hydrazone Product C₁₄H₂₀N₂O₂C: 68.82, H: 8.25, N: 11.47C: 68.75, H: 8.31, N: 11.52

    X-ray Crystallography for Definitive Solid-State Structure Determination

    Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. acs.orgnih.gov This powerful technique provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule. creative-biostructure.com For a novel synthetic product derived from this compound that can be grown as a suitable single crystal, X-ray crystallography offers definitive proof of its molecular structure, leaving no ambiguity. jst.go.jp The resulting crystal structure confirms connectivity and can reveal subtle conformational features and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.neteurjchem.com The data generated are often considered the final word in structural characterization. nih.gov

    Table 4: Hypothetical Crystallographic Data for a Derivative of this compound
    ParameterValue
    Chemical Formula C₁₄H₂₀N₂O₂
    Formula Weight 248.32
    Crystal System Triclinic
    Space Group P-1
    a (Å) 10.3368(6)
    b (Å) 11.9804(8)
    c (Å) 12.7250(5)
    α (°) 100.904(4)
    β (°) 107.959(4)
    γ (°) 109.638(6)
    Volume (ų) 1334.36
    Z 2
    Density (calculated) (g/cm³) 1.422
    R-factor (%) 4.5

    Data presented are hypothetical and based on representative values for similar organic molecules. mdpi.comproquest.com

    Future Research Directions for Tert Butyl 2 1 Methylhydrazinyl Acetate in Synthetic Chemistry

    Exploration of Novel Catalytic Transformations for Hydrazino Esters

    The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, and its application to hydrazino esters like tert-Butyl 2-(1-methylhydrazinyl)acetate holds significant promise. Hydrazine (B178648) and its derivatives are versatile reagents in catalytic transfer hydrogenation processes for the reduction of various functional groups, including nitro compounds, alkenes, and nitriles. researchgate.net Future research will likely focus on designing sophisticated catalysts that can selectively act on the hydrazino ester moiety, enabling new types of bond formations and functional group interconversions.

    Gold(I)-catalyzed reactions, for instance, have been used in the synthesis of complex 5-hydrazino-2-cyclopentenone derivatives through tandem cycloisomerization and cycloaddition pathways. nih.gov Exploring similar gold-catalyzed transformations or employing other transition metals could unlock unique reactivity patterns for this compound, leading to the synthesis of novel heterocyclic frameworks. mdpi.com Furthermore, developing catalysts for the selective decomposition of the hydrazine moiety could be harnessed for hydrogen production or for driving reactions to completion by releasing stable dinitrogen gas. wikipedia.orgrsc.org

    Table 1: Potential Catalytic Applications for Hydrazino Esters

    Catalytic System Transformation Type Potential Application for this compound
    Transition Metals (e.g., Pd, Ru, Rh) Transfer Hydrogenation As a hydrogen donor for selective reduction of other molecules.
    Gold(I) Complexes Cycloisomerization/Cycloaddition Synthesis of complex cyclopentenone and other heterocyclic structures.
    Supported Pt Catalysts Reductive Amination Use as a nitrogen source for the direct synthesis of amines from alcohols. acs.org

    Development of Automated and High-Throughput Synthesis Methods Utilizing Flow Chemistry

    The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for energetic compounds like hydrazine derivatives. researchgate.net Future research will focus on adapting and optimizing flow synthesis protocols for this compound. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions and minimizing the formation of impurities. rsc.org

    Recent studies have demonstrated the successful continuous flow synthesis of various hydrazine derivatives, including β-hydroxyethyl hydrazine, phenylhydrazine salts, and complex pharmacologically active compounds derived from alcohols. google.comrsc.org These methodologies can serve as a template for developing a robust, automated synthesis of this compound. High-throughput screening of reaction conditions in flow reactors can rapidly identify optimal parameters, accelerating process development. galchimia.com Such automated systems are ideal for creating libraries of related compounds for medicinal chemistry applications. psvmkendra.com

    Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

    The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how reactions are designed and optimized. Machine learning (ML) models are increasingly used to predict reaction outcomes, suggest optimal conditions, and even discover new synthetic routes. acs.orgrsc.org For this compound, AI and ML could be employed to predict its reactivity with a wide range of substrates and catalysts, bypassing the need for extensive empirical screening. stanford.edumit.edu

    Neural network models, trained on vast databases of existing chemical reactions like Reaxys, can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation with remarkable accuracy. acs.orgnih.gov By inputting the structures of this compound and desired reaction partners, these models could propose viable reaction conditions, accelerating the discovery of new applications. semanticscholar.org Furthermore, AI can aid in elucidating complex reaction mechanisms, providing deeper insights into the behavior of hydrazino esters and guiding the rational design of future experiments. nih.gov

    Continued Innovation in Sustainable and Green Synthesis Methodologies

    Green chemistry principles are paramount in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. Future research on this compound will undoubtedly prioritize the development of sustainable synthetic methods. This includes the use of environmentally benign solvents, recyclable organocatalysts like L-proline, and energy-efficient techniques such as microwave irradiation. ajgreenchem.commdpi.com

    Solvent-free reaction conditions, often facilitated by mechanochemistry (grinding) or microwave heating, have been successfully applied to the synthesis of hydrazones and other hydrazine derivatives, leading to shorter reaction times and higher yields. rsc.orgminarjournal.comminarjournal.com Another promising avenue is the direct synthesis of hydrazine derivatives from dinitrogen (N₂) under mild conditions using advanced catalysts, which could fundamentally change the production of these important building blocks. riken.jp Applying these green methodologies to the synthesis and subsequent reactions of this compound will be a key objective. orientjchem.org

    Table 2: Comparison of Synthetic Methodologies for Hydrazine Derivatives

    Method Traditional Synthesis Green Synthesis
    Solvents Often uses volatile organic compounds (VOCs). Prioritizes water, ethanol (B145695), or solvent-free conditions. orientjchem.org
    Catalysts May use stoichiometric or toxic metal reagents. Employs recyclable catalysts, organocatalysts, or photocatalysts. organic-chemistry.org
    Energy Input Typically relies on prolonged heating (reflux). Utilizes efficient energy sources like microwaves. minarjournal.com
    Workup Often requires complex purification steps. Aims for cleaner reactions with easier product isolation. mdpi.com

    | Waste | Can generate significant chemical waste. | Designed to be atom-economical, minimizing by-products. |

    Expansion of Applications in Diverse Fields of Organic Synthesis and Materials Science

    While the immediate applications of this compound are likely as a building block in organic synthesis, its unique structural features suggest a broader potential. Hydrazides and hydrazones are crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which have significant biological activity. mdpi.comnih.gov Future work will explore the conversion of this compound into novel scaffolds for drug discovery.

    Beyond pharmaceuticals, hydrazine derivatives have found applications in materials science. They can be used in the synthesis of functionalized polymers and as reagents in polymer modification. wikipedia.orgresearchgate.net For example, hydrazides can participate in catalyst-free aza-Michael addition polymerizations to create functional polymers. The reactivity of the hydrazino ester group in this compound could be exploited to develop new monomers for polymerization or as cross-linking agents in the production of advanced materials. Further investigation into its coordination chemistry could also reveal applications as a ligand in organometallic catalysis.

    Q & A

    Q. What are the recommended synthetic routes for tert-Butyl 2-(1-methylhydrazinyl)acetate, and how can reaction efficiency be optimized?

    A common method involves the use of tert-butyl carbazate derivatives. For example, tert-butyl carbazate reacts with aldehydes under reflux in ethanol to form hydrazone intermediates, as demonstrated in a synthesis yielding 71% purity after recrystallization . Optimization strategies include:

    • Temperature control : Maintaining reflux conditions (~78°C for ethanol).
    • Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) for improved solubility .
    • Workup : Ethyl acetate extraction followed by washing with brine and drying over sodium sulfate .
    • Protection strategies : Boc (tert-butoxycarbonyl) groups stabilize reactive hydrazinyl intermediates .

    Q. Which analytical techniques are critical for confirming the structural identity of this compound?

    • LCMS/HPLC : Confirm molecular weight (e.g., observed [M+H]+ ion at m/z 146.19 for related compounds) and retention time (e.g., 1.19 minutes under acidic conditions) .
    • NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet) and hydrazine NH groups (broad peaks at 3–5 ppm).
    • X-ray crystallography : Monoclinic crystal systems (e.g., space group Cc) with unit cell parameters (a = 5.42 Å, b = 11.33 Å, c = 19.88 Å) provide definitive structural validation .

    Q. How should researchers handle and store this compound to ensure stability?

    • Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester .
    • Safety : Use fume hoods to avoid inhalation/contact, as tert-butyl acetate derivatives may irritate mucous membranes .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data during characterization?

    • Cross-validation : Compare NMR/LCMS results with computational predictions (e.g., DFT calculations for expected chemical shifts).
    • Database referencing : Use PubMed, Web of Science, and ToxLine to validate spectral profiles against published datasets .
    • Error analysis : Check for solvent impurities (e.g., residual ethyl acetate in LCMS) or incomplete Boc deprotection .

    Q. What reaction mechanisms govern the reactivity of the 1-methylhydrazinyl group in this compound?

    The hydrazinyl group acts as a nucleophile, participating in:

    • Condensation reactions : With carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones .
    • Oxidation pathways : Formation of diazenium diols under acidic conditions.
      Mechanistic studies should monitor intermediates via in situ FTIR or HPLC tracking of byproducts .

    Q. What computational methods are suitable for modeling this compound’s interactions in drug discovery?

    • Molecular docking : Use crystal structure data (e.g., β = 96.6° from ) to simulate binding with biological targets.
    • MD simulations : Parameterize force fields using bond lengths/angles from crystallographic studies .
    • ADMET prediction : Assess logP and solubility via QSAR models validated against PubChem datasets .

    Methodological Challenges and Solutions

    Q. How can purity issues arising from synthetic byproducts be addressed?

    • Chromatography : Flash column chromatography (hexane/ethyl acetate gradients) for small-scale purification .
    • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%) .
    • Analytical thresholds : Set HPLC purity criteria ≥98% for biological assays .

    Q. What strategies validate compound identity when commercial analytical data are unavailable?

    • In-house validation : Combine NMR (1H, 13C), HRMS, and elemental analysis.
    • Literature cross-check : Compare synthetic steps and spectral profiles with peer-reviewed protocols (e.g., ).
    • Third-party testing : Collaborate with crystallography facilities for unambiguous confirmation .

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